Methyl 2-nitroimidazole-1-acetate
Overview
Description
“Methyl 2-nitroimidazole-1-acetate” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Molecular Structure Analysis
The molecular structure of “Methyl 2-nitroimidazole-1-acetate” is C6H7N3O4 . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
“Methyl 2-nitroimidazole-1-acetate” has physical and chemical properties that include its structure, chemical names, and classification . Nitroimidazole drugs are white or light yellow crystals, which are easily decomposed when exposed to light, can be vaporized, and are easily volatile when dried for a long time; they are soluble in water, acetone, methanol, ethanol, chloroform and ethyl acetate to varying degrees .
Scientific Research Applications
Cancer Treatment Research : 1-methyl-2-nitroimidazole, a derivative of Methyl 2-nitroimidazole-1-acetate, has been studied as a radiosensitizer for hypoxic cancer cells. However, due to complications in clinical trials, its use was discontinued (Brezden et al., 1998).
Research on Radiosensitizing Agents : 2-Nitroimidazole nucleoside analogues have been synthesized as potential radiosensitizers to reduce neurotoxicity and increase therapeutic efficacy in cancer treatment (Sakaguchi et al., 1982).
Study of Reactive Oxygen Species in Cancer Cells : Research has shown that 1-methyl-2-nitroimidazole can induce oxidative stress in cancer cells, leading to an increase in reactive oxygen intermediates and a decrease in the antioxidant glutathione (Brezden et al., 1998).
Investigation of Cytotoxicity Mechanisms : The cytotoxicity and glutathione depletion effects of 1-methyl-2-nitrosoimidazole, a reduction product of biologically active 1-methyl-2-nitroimidazole, were examined in human colon cancer cells, highlighting the compound's potential role in cancer therapy (Mulcahy et al., 1989).
Exploration in Antimicrobial Research : Studies have been conducted on the activity of metronidazole and its metabolites, including 2-methyl-5-nitroimidazole-1-acetic acid, against clinical isolates of anaerobic bacteria, demonstrating its potential in antimicrobial research (O’Keefe et al., 1982).
Evaluation of Free Radical Scavenging System : Methyl 2-nitroimidazole-1-acetohydroxamate (KIN-804) has been evaluated for its effect on the free radical scavenging system in mice bearing Ehrlich ascites carcinoma, providing insights into its potential as a radiosensitizer (Abu‐Zeid et al., 2000).
Safety And Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent synthetic pathways of imidazo[1,2-a]pyridines, assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines .
properties
IUPAC Name |
methyl 2-(2-nitroimidazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVMQCOHOQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177368 | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitroimidazole-1-acetate | |
CAS RN |
22813-31-6 | |
Record name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22813-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22813-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NITROIMIDAZOLE-1-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3794V5PR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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